6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
6-tert-butyl-2-ethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H19NO2/c1-5-11-13(16)15-10-8-9(14(2,3)4)6-7-12(10)17-11/h6-8,11H,5H2,1-4H3,(H,15,16) |
InChI Key |
FDPWUEFCJZJZHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
- Formation of N-substituted 2-(2-chlorophenoxy)acetamide intermediates : The starting amines react with chloroacetyl chloride to form 2-chloro-N-substituted acetamides.
- Smiles rearrangement : The acetamide intermediates undergo Smiles rearrangement with 2-chlorophenol derivatives in the presence of bases such as cesium carbonate or sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF). This step constructs the benzoxazinone ring system.
- Reduction of nitro groups : If nitro substituents are present on the aromatic ring, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) reduces them to amines.
- Acylation or other functionalization : The amino group can be further modified by acylation with substituted acyl chlorides to yield diverse derivatives.
This sequence is exemplified in the synthesis of various substituted benzo[b]oxazin-3(4H)-ones, including those with tert-butyl and ethyl substituents on the benzoxazine ring.
Detailed Preparation Method of 6-(tert-Butyl)-2-ethyl-2H-benzo[b]oxazin-3(4H)-one
Starting Materials and Reagents
- Alkylamine containing the tert-butyl group
- Chloroacetyl chloride for acetylation
- 2-chloro-4-nitrophenol or related phenol derivatives
- Bases: Sodium hydride (NaH), cesium carbonate (Cs2CO3), or potassium carbonate (K2CO3)
- Solvents: Dichloromethane (CH2Cl2), N,N-dimethylformamide (DMF), acetonitrile (MeCN)
- Catalysts for reduction: 5–10% Pd/C
- Hydrogen gas for catalytic hydrogenation
Stepwise Synthetic Procedure
Acetylation of tert-butyl ethylamine : The alkylamine is reacted with chloroacetyl chloride in dichloromethane at 0–5°C in the presence of potassium carbonate to yield the corresponding 2-chloro-N-(tert-butyl ethyl)acetamide intermediate.
Smiles rearrangement to form benzoxazinone core : The intermediate is reacted with 2-chloro-4-nitrophenol in DMF using sodium hydride as a base, refluxing for 3–5 hours. This one-pot reaction efficiently forms the benzoxazinone ring system.
Reduction of the nitro group : The nitro-substituted benzoxazinone is subjected to catalytic hydrogenation with Pd/C in methanol at room temperature to convert the nitro group into an amino group.
Acylation of the amino group : The amino-substituted benzoxazinone is then acylated with an appropriate substituted acyl chloride at room temperature to yield the final 6-(tert-Butyl)-2-ethyl-2H-benzo[b]oxazin-3(4H)-one derivative.
Purification and Characterization
- The crude products are purified by silica gel column chromatography.
- Characterization is performed using ^1H-NMR, ^13C-NMR, high-resolution mass spectrometry (HR-MS), and, when available, single-crystal X-ray diffraction for structural confirmation.
Data Table: Representative Yields and Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation | Chloroacetyl chloride, K2CO3, CH2Cl2, 0–5°C | 85–90 | Formation of N-substituted acetamide |
| Smiles rearrangement | 2-chloro-4-nitrophenol, NaH, DMF, reflux 3–5 h | 50–80 | One-pot reaction improves yield |
| Nitro reduction | H2, 5–10% Pd/C, MeOH, r.t. | 90–95 | Clean conversion to amine |
| Acylation | Substituted acyl chloride, CH2Cl2, K2CO3, 0–5°C | 50–80 | Final functionalization step |
Note: Specific yields for the tert-butyl substituted compound may vary within these ranges depending on precise reaction conditions and substituents.
Research Findings on Optimization and Reaction Efficiency
- The one-pot Smiles rearrangement in NaH/DMF is preferred over multi-step approaches involving isolation of intermediates, as it significantly shortens reaction time and improves overall yield.
- Attempts to introduce the acyl group before cyclization led to low yields and multiple byproducts, highlighting the importance of the reaction sequence.
- Shorter alkyl substituents on the oxazine nitrogen (such as ethyl) favor higher yields and better biological activity due to reduced steric hindrance.
- The presence of bulky groups like tert-butyl at the 6-position is compatible with the synthetic route and can be introduced via the appropriate amine starting material.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The compound may act by modulating enzymatic activity or interacting with cellular receptors, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to hydroxy or methoxy derivatives, favoring blood-brain barrier penetration .
- Electron Effects: Electron-withdrawing groups (e.g., Br, NO₂) enhance reactivity and binding to enzymatic targets (e.g., PI3K, NF-κB) .
- Steric Bulk : Bulky substituents like tert-butyl or propynyl improve target specificity by restricting conformational flexibility .
Physicochemical and Pharmacokinetic Properties
| Parameter | 6-(tert-Butyl)-2-ethyl | 6-Hydroxy-2-methyl | 7-Bromo | NPO |
|---|---|---|---|---|
| Molecular Weight | 249.3 g/mol | 193.2 g/mol | 258.1 g/mol | 285.3 g/mol |
| logP | ~3.5 | ~1.8 | ~2.9 | ~2.7 |
| Solubility (aq.) | Low (≤10 µM) | Moderate (~100 µM) | Low | Moderate |
| Metabolic Stability | High (tert-butyl resists oxidation) | Low (hydroxyl prone to conjugation) | Moderate | Moderate (nitro reductase-sensitive) |
Notes:
Biological Activity
6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the class of benzoxazine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzoxazine ring system, which contributes to its biological properties. The presence of the tert-butyl and ethyl groups enhances lipophilicity, potentially influencing its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of 2H-benzo[b][1,4]oxazin-3(4H)-one exhibit significant antitumor activity. For instance, a study evaluated various derivatives for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds similar to this compound were found to inhibit CDK9 with IC50 values ranging from 14.2 to 18.1 μM, demonstrating moderate potency against cancer cell lines such as A549 and MDA-MB-231 .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound 4t | 17.0 | CDK9 |
| Compound 4n | 14.2 | CDK9 |
| Compound 4v | 18.1 | CDK9 |
Antibacterial Activity
The antibacterial properties of benzoxazine derivatives have also been explored. In particular, compounds derived from this class have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for selected compounds were reported as low as 7.80 µg/mL against MRSA .
The mechanisms through which this compound exerts its biological effects are varied and complex:
- CDK Inhibition : By inhibiting CDKs, these compounds can disrupt the cell cycle in cancer cells, leading to apoptosis.
- Antibacterial Mechanisms : The antibacterial activity may involve interference with bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.
Case Studies
Several case studies have highlighted the potential of benzoxazine derivatives:
- A study published in Molecules demonstrated the synthesis and evaluation of various benzoxazine derivatives as potential CDK inhibitors. The results suggested that modifications to the benzoxazine scaffold could enhance biological activity and selectivity against cancer cell lines .
- Another investigation focused on the antibacterial efficacy of related compounds against MRSA and other pathogens, indicating promising results that warrant further exploration .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 6-(tert-Butyl)-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Critical parameters include:
- Temperature control : Reactions often require low temperatures (e.g., 0°C) during acyl chloride additions to prevent side reactions .
- Solvent selection : Pyridine or dimethylformamide (DMF) are common for facilitating nucleophilic substitutions .
- Purification : Recrystallization using ethanol or petroleum ether is recommended to achieve >95% purity. Monitor reaction progress via TLC with mobile phases like cyclohexane:ethyl acetate (2:1 v/v) .
Q. How can substituent variations in benzoxazinone derivatives influence biological activity?
- Methodological Answer : Substituents at positions 6 and 2 (e.g., tert-butyl, ethyl, hydroxymethyl) modulate electronic and steric properties, affecting interactions with biological targets. For example:
- Hydrophobic groups (tert-butyl) enhance membrane permeability, while electron-withdrawing groups (nitro) may increase binding to enzymes like cytochrome P450 .
- Comparative studies with analogs (e.g., 6-chloro or 7-amino derivatives) reveal distinct antifungal and herbicidal activities, highlighting the need for systematic SAR analysis .
Q. What analytical techniques are essential for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR spectroscopy : Use H and C NMR to confirm substituent positions and ring connectivity. For example, the tert-butyl group exhibits a singlet at ~1.3 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- X-ray crystallography : Resolves stereochemical ambiguities; crystal structures of related benzoxazinones (e.g., 6-chloro derivative) provide reference data .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for benzoxazinone derivatives?
- Methodological Answer :
- Dose-response profiling : Test compounds across a broad concentration range to identify nonlinear activity trends. For example, 7-hydroxymethyl analogs show biphasic antifungal effects .
- Computational modeling : Use molecular docking to compare binding affinities of tert-butyl vs. ethyl substituents in enzyme active sites (e.g., fungal CYP51). Cross-validate with in vitro assays .
Q. What green chemistry approaches can optimize the synthesis of benzoxazinones?
- Methodological Answer :
- Solvent-free reactions : One-pot condensation-cyclization under neat conditions reduces waste and reaction time .
- Catalytic methods : Employ biocatalysts (e.g., lipases) for enantioselective synthesis of chiral intermediates.
- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields of nitro-substituted derivatives .
Q. How do researchers design experiments to evaluate multi-target pharmacological effects?
- Methodological Answer :
- High-throughput screening (HTS) : Test the compound against panels of kinases, GPCRs, and ion channels to identify off-target interactions.
- Transcriptomic profiling : RNA sequencing of treated cell lines (e.g., cancer or microbial models) reveals pathways modulated by the benzoxazinone core .
- In vivo models : Use randomized block designs (e.g., split-split plot for dose-time interactions) to assess efficacy and toxicity .
Q. What strategies mitigate crystallization challenges during structural analysis?
- Methodological Answer :
- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to stabilize crystal lattices.
- Vapor diffusion : Optimize solvent mixtures (e.g., DMF/water) for slow crystal growth. The 6-chloro derivative’s structure was resolved using this method .
Methodological Notes
- Data Interpretation : Cross-reference NMR and X-ray data with computational predictions (e.g., DFT calculations) to validate structural assignments .
- Biological Assays : Include positive controls (e.g., fluconazole for antifungal studies) and account for solvent effects (e.g., DMSO cytotoxicity) in dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
